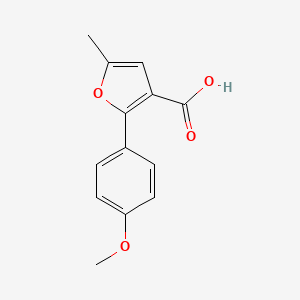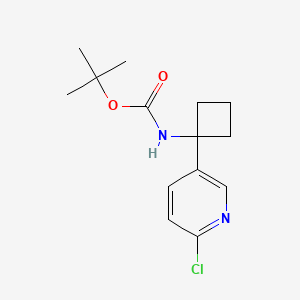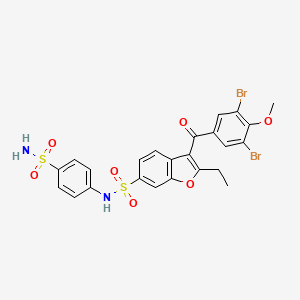
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a post-translational modification that links metabolism to cellular function . This interaction improves mitochondrial homeostasis and bioenergetics, contributing to cellular stress responses and survival under ischemic-like conditions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, this compound enhances mitochondrial protein O-GlcNAcylation, which improves mitochondrial network homeostasis and bioenergy production . Additionally, it inhibits the mitochondrial apoptosis pathway, promoting cell survival under stress conditions . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that acts as a metabolic sensor . This modification improves mitochondrial function and bioenergetics, leading to increased cellular resilience under stress conditions. Additionally, the compound’s interaction with mitochondrial proteins inhibits the mitochondrial apoptosis pathway, further promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, allowing for sustained enhancement of mitochondrial protein O-GlcNAcylation and improved mitochondrial function over extended periods . These findings suggest that this compound can have long-lasting effects on cellular metabolism and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances mitochondrial function and bioenergetics without causing significant adverse effects . At higher doses, potential toxic effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s enhancement of O-GlcNAcylation suggests its involvement in nutrient-sensing pathways that link metabolism to cellular function . Additionally, the compound’s effects on mitochondrial function indicate its role in regulating metabolic flux and maintaining cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound accumulates in mitochondria, where it exerts its effects on mitochondrial protein O-GlcNAcylation and bioenergetics . This targeted distribution enhances the compound’s efficacy in modulating cellular metabolism and stress responses.
Subcellular Localization
The subcellular localization of this compound is primarily within mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments . The compound’s activity within mitochondria is crucial for its effects on mitochondrial function, bioenergetics, and cellular stress responses.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-7-11(13(14)15)12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUZIXEBMNUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)



